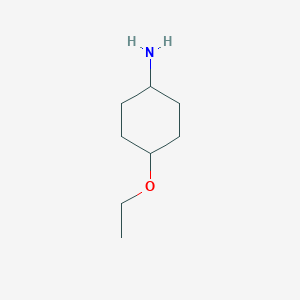

4-Ethoxycyclohexanamine

Description

4-Ethoxycyclohexanamine (CAS: 4342-49-8) is a cyclohexane derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 4-position and an amine (-NH₂) group. It is commonly used in organic synthesis and pharmaceutical research due to its structural versatility. With a purity of 95%, it is commercially available as a research chemical . Its molecular formula is C₈H₁₇NO, and it is characterized by moderate polarity due to the ethoxy group, influencing its solubility and reactivity in various solvents.

Properties

IUPAC Name |

4-ethoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-8-5-3-7(9)4-6-8/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDXEUDRHRVHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963010, DTXSID601310660 | |

| Record name | 4-Ethoxycyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Ethoxycyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-49-8, 72342-86-0 | |

| Record name | NSC30367 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxycyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Ethoxycyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxycyclohexanamine can be achieved through several methods. One common approach involves the reduction of 4-ethoxycyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-ethoxycyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-ethoxycyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 4-ethoxycyclohexanone to this compound can be achieved using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 4-Ethoxycyclohexanone.

Reduction: 4-Ethoxycyclohexanol (intermediate) and this compound.

Substitution: Various substituted cyclohexanamines depending on the reagents used.

Scientific Research Applications

4-Ethoxycyclohexanamine has diverse applications in scientific research, including:

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxycyclohexanamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may also interact with receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-Ethoxycyclohexanamine:

Structural Analogs

Physicochemical Properties

| Property | This compound | 4-(4-Chlorophenoxy)cyclohexanamine HCl | 4-(Aminomethyl)cyclohexanamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 143.23 | 278.18 | 128.22 |

| Polarity | Moderate | High (due to Cl⁻ and aromatic group) | High (dual amine groups) |

| Solubility | Soluble in polar solvents | High water solubility (salt form) | Soluble in polar solvents |

| Stability | Stable under inert conditions | Hygroscopic due to HCl salt | Air-sensitive (amines oxidize) |

Biological Activity

4-Ethoxycyclohexanamine is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, toxicity, and possible therapeutic applications. The focus will be on its biological activity, supported by data tables and relevant case studies.

This compound is classified as an amine with the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 165.24 g/mol

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that similar compounds in the cyclohexylamine class can inhibit tumor growth by modulating polyamine metabolism, which is crucial in cancer cell proliferation .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Toxicology

The toxicity profile of this compound has been evaluated in several studies:

- Acute Toxicity : In animal models, acute exposure to high doses resulted in significant systemic toxicity, characterized by vacuolar degeneration in various organs including the liver and skeletal muscle .

- Chronic Toxicity : Long-term studies indicated adverse effects such as reduced implantation sites and developmental toxicity, suggesting caution in therapeutic applications .

Data Table: Summary of Biological Effects

Case Study 1: Antitumor Effects

A study published in Cancer Prevention Research examined the effects of a cyclohexylamine derivative on B-cell lymphoma in rats. The compound was found to significantly reduce tumor size when administered at specific dosages, highlighting its potential as an anticancer agent .

Case Study 2: Toxicity Assessment

In a chronic toxicity study, Fischer rats were administered varying doses of this compound over a period of 90 days. Results indicated dose-dependent toxic effects, particularly affecting liver and skeletal muscle tissues, which were confirmed through histopathological examination .

Q & A

Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s reactivity?

- Methodological Answer : Conduct sensitivity analyses on computational parameters (e.g., solvent models, basis sets). Replicate experiments under controlled conditions to isolate variables. Use statistical tools (e.g., ANOVA) to evaluate significance of observed deviations . Publish null results to inform community-wide reproducibility efforts .

Q. How can researchers integrate toxicological data into the development of this compound-based compounds?

- Methodological Answer : Apply inclusion criteria from toxicological profiles (e.g., exposure routes, species-specific toxicity) to prioritize compounds for in vivo testing . Use metabolomics to identify metabolic pathways and potential toxic metabolites. Align safety assessments with OECD guidelines for regulatory compliance .

Q. What experimental designs are effective for studying this compound’s role in enzyme inhibition?

- Methodological Answer : Design dose-response assays with positive/negative controls. Use kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms. Validate findings with orthogonal techniques like SPR or ITC to confirm binding kinetics .

Methodological Frameworks

Q. How should researchers document and analyze raw data for this compound studies to ensure reproducibility?

- Methodological Answer : Maintain detailed logs of experimental parameters (e.g., pH, temperature). Use digital tools (e.g., ELNs) for traceability. Apply statistical methods (e.g., error propagation analysis) to quantify uncertainties. Publish raw data in supplementary materials or repositories .

Q. What are best practices for integrating multi-omics data in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.